3-(Quinolin-2-ylmethyl)pyrrolidin-3-ol
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Overview
Description
3-(Quinolin-2-ylmethyl)pyrrolidin-3-ol is a complex organic compound that features a quinoline moiety attached to a pyrrolidine ring via a methylene bridge. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinolin-2-ylmethyl)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and pyrrolidine derivatives.
Formation of the Methylene Bridge: A common method involves the use of a base such as sodium hydride (NaH) to deprotonate the pyrrolidine, followed by the addition of a quinoline derivative with a suitable leaving group (e.g., halide) to form the methylene bridge.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of catalysts to lower reaction temperatures and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 3-(Quinolin-2-ylmethyl)pyrrolidin-3-ol can be oxidized to form a ketone using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can undergo reduction reactions, particularly at the quinoline moiety, using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The methylene bridge can be a site for nucleophilic substitution reactions, where the leaving group is replaced by various nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, m-CPBA.
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Quinolin-2-ylmethyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a ligand in catalysis.
Mechanism of Action
The mechanism of action of 3-(Quinolin-2-ylmethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The pyrrolidine ring may interact with protein targets, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-2-ylmethyl)pyrrolidin-3-ol: Similar structure but with a pyridine ring instead of quinoline.
3-(Isoquinolin-2-ylmethyl)pyrrolidin-3-ol: Contains an isoquinoline moiety.
3-(Quinolin-4-ylmethyl)pyrrolidin-3-ol: The quinoline moiety is attached at the 4-position.
Uniqueness
3-(Quinolin-2-ylmethyl)pyrrolidin-3-ol is unique due to the specific positioning of the quinoline moiety, which can influence its binding affinity and specificity towards biological targets. This positioning can result in distinct pharmacological profiles compared to its analogs.
Properties
Molecular Formula |
C14H16N2O |
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Molecular Weight |
228.29 g/mol |
IUPAC Name |
3-(quinolin-2-ylmethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C14H16N2O/c17-14(7-8-15-10-14)9-12-6-5-11-3-1-2-4-13(11)16-12/h1-6,15,17H,7-10H2 |
InChI Key |
SCUKODKZWXBADJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CC2=NC3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
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